(4-Bromo-2-chloropyridin-3-yl)methanol
Overview
Description
“(4-Bromo-2-chloropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1805568-08-4 . It has a molecular weight of 222.47 . This compound is used in various scientific research due to its versatile nature, which allows for diverse applications, from organic synthesis to drug discovery.
Molecular Structure Analysis
The IUPAC name for this compound is (4-bromo-2-chloro-3-pyridinyl)methanol . The InChI code is 1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a density of 1.8±0.1 g/cm3 . Its boiling point is 333.5±37.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, similar in structure to (4-Bromo-2-chloropyridin-3-yl)methanol, was synthesized and characterized, revealing significant antibacterial activities (Wang et al., 2008).
- Another related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was synthesized and analyzed, indicating potential in molecular structure studies (Lakshminarayana et al., 2009).
Biocatalytic Synthesis
- S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), a structurally similar compound, was synthesized using a biocatalytic process in a liquid-liquid biphasic microreaction system. This demonstrated an efficient, green, and economic synthesis method (Chen et al., 2021).
Catalytic Applications
- The dinuclear complexes involving similar pyridine alcohol ligands demonstrated potential in catalytic applications, particularly in ethylene oligomerization (Kermagoret & Braunstein, 2008).
Potential in Pharmaceutical Sciences
- Synthesis of 3-halopyrroles from similar pyridine derivatives indicated potential applications in developing physiologically active compounds for pharmaceutical sciences and agrochemistry (Kimpe et al., 1997).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
(4-bromo-2-chloropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKBYCNKINKER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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